Cas no 2243392-24-5 (2-isocyanato-6-methoxypyridine)

2-Isocyanato-6-methoxypyridine is a reactive heterocyclic compound featuring an isocyanate functional group attached to a methoxy-substituted pyridine ring. This structure makes it a versatile intermediate in organic synthesis, particularly for the preparation of ureas, carbamates, and other nitrogen-containing derivatives. The methoxy group enhances solubility and influences electronic properties, facilitating selective reactions. Its pyridine backbone offers stability and compatibility with a range of reaction conditions. The compound is commonly employed in pharmaceutical and agrochemical research for constructing complex molecular frameworks. Proper handling is essential due to the reactivity of the isocyanate group, requiring anhydrous conditions and protective measures to prevent moisture-induced degradation.
2-isocyanato-6-methoxypyridine structure
2243392-24-5 structure
Product name:2-isocyanato-6-methoxypyridine
CAS No:2243392-24-5
MF:C7H6N2O2
MW:150.134741306305
CID:6075706
PubChem ID:83914033

2-isocyanato-6-methoxypyridine Chemical and Physical Properties

Names and Identifiers

    • 2-isocyanato-6-methoxypyridine
    • EN300-1828668
    • 2243392-24-5
    • Inchi: 1S/C7H6N2O2/c1-11-7-4-2-3-6(9-7)8-5-10/h2-4H,1H3
    • InChI Key: BLLGZZLVMIIGMX-UHFFFAOYSA-N
    • SMILES: O(C)C1C=CC=C(N=C=O)N=1

Computed Properties

  • Exact Mass: 150.042927438g/mol
  • Monoisotopic Mass: 150.042927438g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 166
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 51.6Ų
  • XLogP3: 2.3

2-isocyanato-6-methoxypyridine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1828668-0.1g
2-isocyanato-6-methoxypyridine
2243392-24-5
0.1g
$741.0 2023-09-19
Enamine
EN300-1828668-0.5g
2-isocyanato-6-methoxypyridine
2243392-24-5
0.5g
$809.0 2023-09-19
Enamine
EN300-1828668-10g
2-isocyanato-6-methoxypyridine
2243392-24-5
10g
$3622.0 2023-09-19
Enamine
EN300-1828668-5.0g
2-isocyanato-6-methoxypyridine
2243392-24-5
5g
$3313.0 2023-06-01
Enamine
EN300-1828668-2.5g
2-isocyanato-6-methoxypyridine
2243392-24-5
2.5g
$1650.0 2023-09-19
Enamine
EN300-1828668-1.0g
2-isocyanato-6-methoxypyridine
2243392-24-5
1g
$1142.0 2023-06-01
Enamine
EN300-1828668-1g
2-isocyanato-6-methoxypyridine
2243392-24-5
1g
$842.0 2023-09-19
Enamine
EN300-1828668-0.05g
2-isocyanato-6-methoxypyridine
2243392-24-5
0.05g
$707.0 2023-09-19
Enamine
EN300-1828668-0.25g
2-isocyanato-6-methoxypyridine
2243392-24-5
0.25g
$774.0 2023-09-19
Enamine
EN300-1828668-10.0g
2-isocyanato-6-methoxypyridine
2243392-24-5
10g
$4914.0 2023-06-01

Additional information on 2-isocyanato-6-methoxypyridine

Introduction to 2-isocyanato-6-methoxypyridine (CAS No. 2243392-24-5)

2-isocyanato-6-methoxypyridine, identified by the CAS number 2243392-24-5, is a versatile intermediate in organic synthesis and pharmaceutical chemistry. This compound belongs to the pyridine derivatives family, characterized by its unique structural and chemical properties that make it valuable in the development of novel bioactive molecules.

The molecular structure of 2-isocyanato-6-methoxypyridine features a pyridine ring substituted with an isocyanate group at the 2-position and a methoxy group at the 6-position. The presence of these functional groups imparts reactivity that is highly useful in synthetic chemistry, particularly in the formation of urea and carbamate derivatives. These derivatives are widely explored for their potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

In recent years, 2-isocyanato-6-methoxypyridine has garnered significant attention in the pharmaceutical industry due to its role as a key building block in drug discovery. Researchers have leveraged its reactivity to develop novel therapeutic agents targeting various diseases. For instance, studies have demonstrated its utility in synthesizing small-molecule inhibitors that modulate enzyme activity relevant to metabolic disorders and neurodegenerative diseases.

One of the most compelling aspects of 2-isocyanato-6-methoxypyridine is its ability to undergo condensation reactions with amines and alcohols, forming stable urea and carbamate compounds. These reactions are fundamental in medicinal chemistry, enabling the creation of complex molecular architectures with tailored biological properties. The methoxy group at the 6-position further enhances its synthetic utility by providing a handle for further functionalization via nucleophilic substitution or metal-catalyzed cross-coupling reactions.

Recent advancements in computational chemistry have also highlighted the potential of 2-isocyanato-6-methoxypyridine as a scaffold for drug design. Molecular modeling studies suggest that derivatives of this compound can interact effectively with biological targets such as kinases and proteases. This has spurred interest in developing libraries of pyridine-based compounds for high-throughput screening assays, aiming to identify lead candidates for further optimization.

The industrial production of 2-isocyanato-6-methoxypyridine involves precise synthetic methodologies to ensure high yield and purity. Manufacturers employ advanced purification techniques such as distillation under reduced pressure and recrystallization from suitable solvents to obtain the compound in an analytically acceptable form. These processes are critical to maintaining consistency in downstream applications, particularly in pharmaceutical formulations where impurities can significantly impact efficacy and safety.

From a research perspective, 2-isocyanato-6-methoxypyridine continues to be a subject of investigation due to its structural flexibility and functional diversity. Researchers are exploring its incorporation into peptidomimetics and other biologically relevant molecules, aiming to enhance pharmacokinetic profiles and reduce immunogenicity. The compound's ability to serve as a linker or bridge between different pharmacophores makes it indispensable in designing multi-target drugs that address complex pathologies.

The environmental impact of synthesizing and handling 2-isocyanato-6-methoxypyridine is another consideration that has prompted innovation in green chemistry practices. Efforts are underway to develop more sustainable synthetic routes that minimize waste generation and reduce reliance on hazardous reagents. These initiatives align with global trends toward environmentally conscious manufacturing processes in the chemical industry.

In conclusion, 2-isocyanato-6-methoxypyridine (CAS No. 2243392-24-5) represents a significant asset in modern synthetic and medicinal chemistry. Its unique structural features enable the development of diverse bioactive molecules with potential therapeutic applications across multiple disease areas. As research progresses, this compound is expected to remain at the forefront of drug discovery efforts, driving innovation in both academic laboratories and industrial settings.

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